(2S,3R,4S,5S,6R)-2-Ethoxy-6-hydroxymethyl-tetrahydro-pyran-3,4,5-triol

Plant Pathology Chemoattraction Stereospecificity

Ethyl β-D-glucopyranoside (CAS 19467-01-7), also referred to as ethyl glucoside, is a non-ionic alkyl glycoside with the molecular formula C₈H₁₆O₆ and a molecular weight of 208.21 g/mol. It belongs to the class of short-chain alkyl carbohydrates, structurally characterized by a D-glucose core with an ethyl group replacing the anomeric hydroxyl in the β-configuration.

Molecular Formula C8H16O6
Molecular Weight 208.21 g/mol
CAS No. 19467-01-7
Cat. No. B101784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3R,4S,5S,6R)-2-Ethoxy-6-hydroxymethyl-tetrahydro-pyran-3,4,5-triol
CAS19467-01-7
Molecular FormulaC8H16O6
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCCOC1C(C(C(C(O1)CO)O)O)O
InChIInChI=1S/C8H16O6/c1-2-13-8-7(12)6(11)5(10)4(3-9)14-8/h4-12H,2-3H2,1H3/t4-,5-,6+,7-,8+/m1/s1
InChIKeyWYUFTYLVLQZQNH-CBQIKETKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl β-D-Glucopyranoside (CAS 19467-01-7): Core Physicochemical and Structural Identity


Ethyl β-D-glucopyranoside (CAS 19467-01-7), also referred to as ethyl glucoside, is a non-ionic alkyl glycoside with the molecular formula C₈H₁₆O₆ and a molecular weight of 208.21 g/mol. It belongs to the class of short-chain alkyl carbohydrates, structurally characterized by a D-glucose core with an ethyl group replacing the anomeric hydroxyl in the β-configuration [1]. This compound is found naturally in select plant species and is also accessible via acid- or enzyme-catalyzed glycosylation of glucose with ethanol, followed by purification to high purity (≥98%) [2]. Its small size, balanced hydrophilicity (logP ≈ -2.18, PSA 99.38 Ų), and four hydrogen-bond donors make it a versatile intermediate for glycosylation chemistry, a shale inhibitor for water-based drilling fluids, a specific chemoattractant for certain plant pathogens, and a solubility-enhancing excipient in pharmaceutical formulations [3].

Why Ethyl β-D-Glucopyranoside Cannot Be Replaced by Methyl Glucoside or KCl in Critical Applications


Selecting ethyl β-D-glucopyranoside over its in-class analogs such as methyl glucoside or inorganic alternatives like KCl is not a matter of mere potency but of functional specificity. In agricultural chemoattraction, the compound demonstrates absolute stereochemical dependence: only the β-anomer exhibits activity, while its stereoisomers and even D-glucose remain completely inert at equivalent doses [1]. In drilling fluid applications, the choice of the ethyl derivative is driven by a deliberate balance between reaction kinetics and product inhibition; shorter-chain alcohols (C1) produce less effective inhibitors, while longer chains (C3-C4) exhibit slower reaction rates and reduced solubility [2]. Quantitative performance data below demonstrate that ethyl glucoside achieves a swelling inhibition that surpasses 10% KCl, a standard industrial benchmark, and restores core permeability from 62% to 89% when added at just 2% (w/w) to contaminated muds [2]. Generic substitution thus risks complete loss of bioactivity or a measurable decline in wellbore stability.

Ethyl β-D-Glucopyranoside (CAS 19467-01-7): Quantitative Differentiation Evidence Against Comparators


Chemoattractant Activity for Ralstonia solanacearum vs. Stereoisomers and D-Glucose

Ethyl β-D-glucopyranoside exhibits unambiguous chemoattractant activity for the bacterial pathogen Ralstonia solanacearum at doses above 1 µmol/disc. In contrast, its stereoisomers and D-glucose were completely inactive in the same bioassay, highlighting that both the ethyl aglycone and the β-configuration are essential for bioactivity [1]. The source of this data is a quantitative bioassay-guided fractionation study that directly compared the target compound against all relevant isomers, providing a head-to-head performance validation that is not available for methyl or propyl analogs in this biological context.

Plant Pathology Chemoattraction Stereospecificity

Shale Inhibition Performance of Ethyl Glucoside vs. KCl and Polymer Inhibitors

In a direct industrial performance comparison, ethyl glucoside (target compound) demonstrated significantly superior shale inhibition compared to the industry-standard 10% KCl solution and a conventional polymer inhibitor package. When 2% ethyl glucoside was added to a 4% clay mud, the recovery rate of water-sensitive cuttings from the Tahe oil field increased from 22.2% (baseline mud) to 72.9% after hot-rolling at 80°C for 16 hours [1]. Furthermore, the swelling rate of compressed rock powder in a 5% ethyl glucoside aqueous solution was less than that observed in a 10% KCl solution, and core permeability recovery in polluted muds improved from 62% to 89% with just 2% ethyl glucoside addition [1]. The friction coefficient of water was reduced to 0.09 at a 5% dosage, and the fluid maintained stable rheology after aging at 150°C for 16 hours [1]. These performance data provide a quantified, procurement-relevant basis for selecting ethyl glucoside over traditional inorganic salts or generic polymer shale inhibitors.

Drilling Fluids Shale Inhibition Wellbore Stability

Rationale for Ethyl vs. Other Alkyl Glucosides (C1–C4) as Shale Inhibitors

The developers of the shale inhibitor application explicitly evaluated C1–C4 normal alcohols for the synthesis of alkyl glucosides and selected ethanol (yielding the target compound) based on a dual criterion of reaction rate and product inhibitory capacity [1]. Although the published study does not provide raw kinetic constants for each alcohol, the rationale is presented as a deliberate selection: methanol (C1) yields a product with inferior inhibitory performance; propanol and butanol (C3–C4) exhibit slower glycosylation rates and yield products with reduced water solubility, making them less suitable for aqueous drilling fluid formulations [1]. This qualitative ranking, grounded in experimental observation, positions ethyl β-D-glucopyranoside as the empirically preferred choice among short-chain alkyl glucosides for wellbore stabilization.

Reaction Engineering Product Design Inhibitor Optimization

β-Anomer Purity and Its Impact on Reproducibility in Carbohydrate Chemistry

For synthetic carbohydrate chemistry applications, the defined β-anomeric configuration of ethyl β-D-glucopyranoside (CAS 19467-01-7) is critical. The transglucosidation study by the Sinnott group demonstrated that acid-catalyzed alcoholysis of methyl and ethyl glucopyranosides leads to a mixture of α/β anomers with an initial inverted configuration predominating (≈59–70%), indicating that the β-anomer is thermodynamically less favored [1]. Consequently, obtaining the pure β-anomer requires either enzymatic synthesis (e.g., using β-glucosidase) or careful chromatographic separation, as documented in purification studies [2]. The commercial availability of the compound in chemically pure β-form (≥98%) thus eliminates the need for in-house anomer separation, directly improving synthetic reproducibility and reducing costs associated with isomeric impurity removal .

Carbohydrate Synthesis Glycosylation Anomeric Purity

Ethyl β-D-Glucopyranoside (CAS 19467-01-7): Evidence-Backed Application Scenarios


Specific Chemoattractant for Ralstonia solanacearum in Crop Protection Research

Researchers investigating pathogen-plant interactions or developing lure-based traps for Ralstonia solanacearum can rely on ethyl β-D-glucopyranoside as the only known specific chemoattractant isolated from tomato root exudates. At doses >1 µmol/disc, it elicits unambiguous bacterial chemotaxis, while its stereoisomers and glucose are completely inactive, confirming that the β-ethyl configuration is indispensable [1]. This allows precise experimental control and eliminates false-positive responses that would arise from using nonspecific nutrients or mixed isomer preparations.

High-Performance Shale Inhibitor in Water-Based Drilling Fluids for Deep Well Applications

Oilfield service companies formulating water-based muds for reactive shale formations can substitute traditional KCl or polymer inhibitors with ethyl glucoside to achieve a 50.7 percentage point improvement in cuttings recovery (from 22.2% to 72.9%) and a 27 percentage point gain in core permeability recovery (from 62% to 89%) at a 2% (w/w) dosage [2]. Its compatibility with common drilling fluid additives, thermal stability up to 150°C, and ready biodegradability further support its adoption in environmentally sensitive or deep-well drilling programs.

Enzymatic Glycosylation and Polymerization Building Block with Defined Anomeric Configuration

Synthetic chemists requiring a glycosylation initiator with a clean β-configuration benefit from the commercially isolated β-anomer (CAS 19467-01-7). Unlike acid-catalyzed preparations that yield mixed α/β anomers and require laborious separation, pre-purified ethyl β-D-glucopyranoside eliminates the anomer purification step, ensuring regioselective outcomes in enzyme-catalyzed lactone ring-opening polymerizations and glycoside synthesis [3]. This reduces in-house purification costs and improves batch-to-batch reproducibility in production-scale carbohydrate chemistry.

Natural Product Research and Quality Control Standard for Berry and Plant Extract Analysis

Analytical chemists quantifying ethyl β-D-glucopyranoside in sea buckthorn (Hippophaë rhamnoides) or similar berry matrices can use the pure compound as a reference standard for HPLC or GC-MS methods. The compound's well-characterized chromatographic behavior (retention time, MS fragmentation) and availability as a ≥98% pure standard enable accurate quantification of this sensory-active glycoside in quality control workflows [4].

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